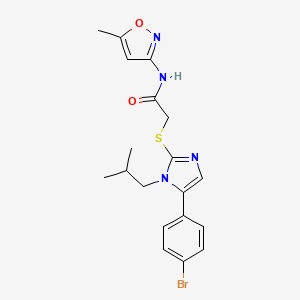
2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H21BrN4O2S and its molecular weight is 449.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the imidazole and isoxazole moieties, suggest diverse mechanisms of action that may interact with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is C18H19BrN4OS with a molecular weight of 451.4 g/mol. The presence of a bromophenyl group and an isobutyl substituent on the imidazole ring enhances its lipophilicity, potentially influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉BrN₄OS |
| Molecular Weight | 451.4 g/mol |
| CAS Number | 1207035-34-4 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may inhibit certain enzymes or receptors, leading to altered cellular functions. This section summarizes key findings regarding its mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit acetylcholinesterase (AChE), which is crucial in neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and providing therapeutic effects in neurodegenerative diseases such as Alzheimer's .
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit promising antimicrobial properties. The thioether linkage in this compound may enhance its interaction with microbial membranes, leading to cell lysis .
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Activity : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
- Antimicrobial Efficacy : The compound was tested against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. Results showed significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .
Case Studies
Case Study 1 : A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
Case Study 2 : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 32 µg/mL and 64 µg/mL, respectively, suggesting effectiveness comparable to some conventional antibiotics.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O2S/c1-12(2)10-24-16(14-4-6-15(20)7-5-14)9-21-19(24)27-11-18(25)22-17-8-13(3)26-23-17/h4-9,12H,10-11H2,1-3H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBGODPDOWYYGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CC(C)C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














